molecular formula C10H15NO2 B13273245 3-(5-Methoxypyridin-3-yl)butan-2-ol

3-(5-Methoxypyridin-3-yl)butan-2-ol

Cat. No.: B13273245
M. Wt: 181.23 g/mol
InChI Key: OAUJAVWOEXKSJD-UHFFFAOYSA-N
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Description

3-(5-Methoxypyridin-3-yl)butan-2-ol is an organic compound with the molecular formula C10H15NO2 It is a derivative of pyridine, featuring a methoxy group at the 5-position and a butan-2-ol moiety at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methoxypyridin-3-yl)butan-2-ol typically involves the reaction of 5-methoxypyridine with a suitable butan-2-ol derivative under controlled conditions. One common method involves the use of a Grignard reagent, where 5-methoxypyridine is reacted with a butan-2-ol Grignard reagent in the presence of a catalyst to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methoxypyridin-3-yl)butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

3-(5-Methoxypyridin-3-yl)butan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(5-Methoxypyridin-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-((2-methoxypyridin-3-yl)amino)-3-methylbutan-1-ol
  • 3-((3-methoxypyridin-2-yl)amino)-3-methylbutan-1-ol

Uniqueness

3-(5-Methoxypyridin-3-yl)butan-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction profiles with biological targets .

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

3-(5-methoxypyridin-3-yl)butan-2-ol

InChI

InChI=1S/C10H15NO2/c1-7(8(2)12)9-4-10(13-3)6-11-5-9/h4-8,12H,1-3H3

InChI Key

OAUJAVWOEXKSJD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CN=C1)OC)C(C)O

Origin of Product

United States

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